molecular formula C24H22N6O3 B2679067 N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-40-2

N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2679067
CAS No.: 946349-40-2
M. Wt: 442.479
InChI Key: XRCPMRGZKRTVJK-UHFFFAOYSA-N
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Description

The compound N⁴-(2,5-dimethoxyphenyl)-N⁶-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine features a pyrazolo[3,4-d]pyrimidine core substituted at the N⁴ and N⁶ positions. The phenyl group at position 1 stabilizes the heterocyclic system, a design strategy inspired by clinical kinase inhibitors like erlotinib and lapatinib .

This compound is hypothesized to exhibit anticancer activity, particularly against tyrosine kinase-driven malignancies, due to its structural resemblance to purine-based kinase inhibitors. Modifications at N⁴ and N⁶ aim to optimize pharmacokinetic properties and target affinity .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-31-17-10-11-21(32-2)20(13-17)27-22-19-15-26-30(16-7-4-3-5-8-16)23(19)29-24(28-22)25-14-18-9-6-12-33-18/h3-13,15H,14H2,1-2H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCPMRGZKRTVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its structural similarity to ATP, allowing it to interact with various kinases. Its molecular formula is C20H21N5O4C_{20}H_{21}N_5O_4, with a molecular weight of approximately 393.42 g/mol. The presence of methoxy and furan groups contributes to its pharmacological profile.

The biological activity of this compound primarily revolves around its role as an epidermal growth factor receptor inhibitor (EGFRi) . The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit kinases involved in cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines. Notably:

  • Compound 12b : A closely related derivative showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells. It exhibited remarkable kinase inhibitory activity with an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .

Table 1: In Vitro Anti-Proliferative Activities

CompoundCell LineIC50 (µM)EGFR WT IC50 (µM)EGFR T790M IC50 (µM)
12bA5498.210.0160.236
12bHCT-11619.56--

Apoptosis Induction

Flow cytometric analyses indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, suggesting a mechanism involving mitochondrial pathways .

Case Studies

A case study involving the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as anticancer agents due to their ability to inhibit EGFR and other related kinases effectively.

  • Study on Compound Efficacy : A study reported the synthesis of multiple derivatives and their evaluation against several cancer cell lines, confirming that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity .
  • Clinical Relevance : Some derivatives have progressed to clinical trials for oncology applications due to their promising preclinical data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Activity Trends

Key structural analogs are compared below, focusing on substituent variations and reported biological activities.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name N⁴ Substituent N⁶ Substituent Position 1 Substituent Key Activity Reference
Target Compound 2,5-Dimethoxyphenyl Furan-2-ylmethyl Phenyl Hypothesized anticancer (kinase inhibition)
N⁴-(3,4-Dimethylphenyl)-N⁶-(furan-2-ylmethyl)-1-methyl analog 3,4-Dimethylphenyl Furan-2-ylmethyl Methyl Anticancer (predicted, based on structural class)
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl analog 3-Chloro-4-methylphenyl Ethyl Methyl Not explicitly reported (structural analog for kinase targeting)
N⁴-(4-Methoxyphenyl)-N⁶,N⁶,1-trimethyl analog 4-Methoxyphenyl N,N-Dimethyl Methyl Kinase inhibition (similar to lapatinib derivatives)
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl) analog 2-Methoxyphenyl Anti-inflammatory (IC₅₀ ~10 µM)
Key Observations:

Substituent Effects on Activity: N⁴ Aromatic Groups: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to 3,4-dimethylphenyl (more hydrophobic) or 3-chloro-4-methylphenyl (electron-withdrawing) substituents . N⁴ Methoxy vs. Methyl: Methoxy groups (e.g., 2-methoxyphenyl in ) improve solubility but may reduce membrane permeability compared to methyl groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP* Solubility (µM) Notes
Target Compound ~434.45 3.2 (estimated) Moderate (methoxy groups enhance aqueous solubility)
N⁴-(3,4-Dimethylphenyl) analog 392.44 3.8 Low (hydrophobic substituents) Methyl at position 1 reduces steric hindrance
N⁴-(3-Chloro-4-methylphenyl) analog 401.89 4.1 Very low Chlorine increases LogP

*LogP estimated using fragment-based methods.

Research Findings and Clinical Relevance

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with N⁴ aryl groups and N⁶ alkyl/furan substituents show IC₅₀ values in the nanomolar range against EGFR and CDK2 . The target compound’s dimethoxy groups may improve solubility without sacrificing potency.
  • Synthetic Feasibility : Analogs like those in and are synthesized via nucleophilic substitution or Suzuki coupling, suggesting scalable routes for the target compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or aryl halides in dry acetonitrile under reflux conditions to introduce substituents at the N⁴ and N⁶ positions .
  • Step 2 : Purification via recrystallization (e.g., using acetonitrile as a solvent) to achieve >90% purity, confirmed by ¹H NMR and IR spectroscopy . Key variables include solvent polarity (acetonitrile vs. dichloromethane), temperature (reflux vs. ambient), and stoichiometry of halogenated reagents.

Q. How can spectroscopic methods (¹H NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : The furan-2-ylmethyl group shows characteristic peaks at δ 6.3–6.5 ppm (furan protons) and δ 4.2–4.5 ppm (methylene protons adjacent to the pyrimidine ring) .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O in pyrimidine) and 1250–1280 cm⁻¹ (C-O in dimethoxyphenyl) validate functional groups . Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate incomplete substitution or side reactions.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data linked to substituent positioning?

  • Case Study : If the compound shows inconsistent kinase inhibition, compare the steric and electronic effects of the 2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl isomers. Molecular docking simulations (e.g., using PyMOL) can reveal steric clashes with ATP-binding pockets .
  • Experimental Validation : Synthesize analogs with fluorophenyl or chlorophenyl substituents (as in ) and assay IC₅₀ values against target kinases. Tabulate results to identify substituent-dependent trends:
SubstituentIC₅₀ (nM)Binding Affinity (ΔG, kcal/mol)
2,5-Dimethoxyphenyl12.5-8.2
4-Fluorophenyl45.7-6.9

Discrepancies may arise from altered π-π stacking or hydrogen bonding .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • ADME Prediction : Use tools like SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA). For example, the furan group increases TPSA (~50 Ų), enhancing solubility but reducing blood-brain barrier penetration .
  • Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) to predict demethylation of the dimethoxyphenyl group as a primary metabolic pathway .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Membrane Chromatography : Utilize cation-exchange membranes to separate charged impurities (e.g., unreacted amine intermediates) with >99% recovery .
  • HPLC Method : Optimize a gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers or regioisomers .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process Control : Implement flow chemistry to maintain precise temperature (±2°C) and reagent stoichiometry, reducing side-product formation .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance cross-coupling efficiency .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Kinetic Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins (e.g., EGFR or VEGFR2) .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. Why does the compound exhibit conflicting cytotoxicity profiles across cancer cell lines?

  • Hypothesis : Variability in transporter expression (e.g., ABCB1 efflux pumps) may reduce intracellular accumulation in resistant lines.
  • Testing : Quantify intracellular concentrations via LC-MS in sensitive (e.g., MCF-7) vs. resistant (e.g., NCI/ADR-RES) cells .

Future Research Directions

Q. How can AI-driven platforms accelerate derivative design?

  • Generative Models : Train neural networks on PubChem data to propose analogs with improved target affinity or reduced toxicity .
  • Automated High-Throughput Screening : Integrate robotic synthesis with AI-guided SAR analysis for rapid iteration .

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